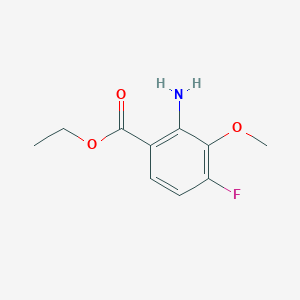

Ethyl 2-amino-4-fluoro-3-methoxybenzoate

Description

Ethyl 2-amino-4-fluoro-3-methoxybenzoate is a substituted benzoate ester featuring an amino group at position 2, a fluorine atom at position 4, and a methoxy group at position 3 on the aromatic ring, with an ethyl ester moiety at the carboxylate position. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis due to its multifunctional substituents. The amino group enhances nucleophilicity, enabling further derivatization (e.g., amidation), while fluorine contributes to metabolic stability and electronic modulation . The ethyl ester group balances lipophilicity and hydrolytic stability compared to methyl esters, making it suitable for controlled release in bioactive molecules.

Properties

IUPAC Name |

ethyl 2-amino-4-fluoro-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-5-7(11)9(14-2)8(6)12/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRJJDHPETZUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-fluoro-3-methoxybenzoate typically involves the esterification of 2-amino-4-fluoro-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-fluoro-3-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to form an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

Nucleophilic substitution: Substituted this compound derivatives.

Oxidation: Ethyl 2-amino-4-fluoro-3-methoxybenzoic acid or ethyl 2-amino-4-fluoro-3-methoxybenzaldehyde.

Reduction: Ethyl 2-amino-4-fluoro-3-methoxybenzylamine.

Scientific Research Applications

Ethyl 2-amino-4-fluoro-3-methoxybenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-fluoro-3-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity towards its target. Additionally, the amino group can form hydrogen bonds with the target, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s structural uniqueness arises from the combination of amino, fluoro, and methoxy groups. Below is a comparative analysis with analogues from literature and commercial sources:

Key Observations:

Amino Group vs. Sulfonylurea Moieties: Unlike sulfonylurea-containing herbicides (e.g., metsulfuron methyl ester ), the amino group in the target compound is more nucleophilic, favoring reactions like acylation or Schiff base formation. This makes it more suitable for drug synthesis than agrochemicals.

Fluorine vs. Iodine : Fluorine’s electronegativity stabilizes the aromatic ring against electrophilic substitution, whereas iodine in Ethyl 2-fluoro-4-iodobenzoate enables heavy-atom effects for crystallography or radiolabeling.

Ethyl Ester vs. Methyl Ester : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing bioavailability in drug delivery systems.

Physical and Chemical Properties

While direct data for this compound is unavailable in the provided evidence, inferences can be drawn from analogues:

- Solubility: The amino group increases water solubility in acidic conditions (via protonation), whereas the ethyl ester and methoxy group enhance lipophilicity. This contrasts with sulfonylurea derivatives, which rely on polar sulfonyl groups for solubility .

- Stability: Fluorine’s electron-withdrawing effect likely reduces ester hydrolysis rates compared to non-fluorinated benzoates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.